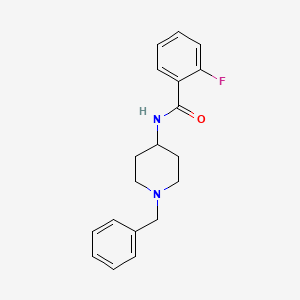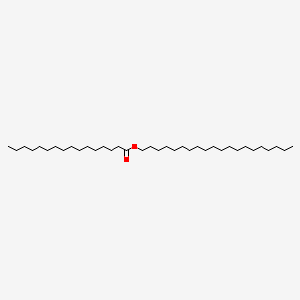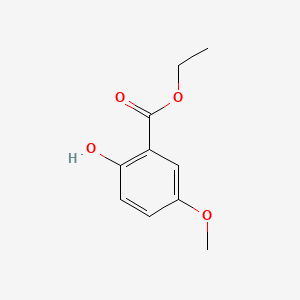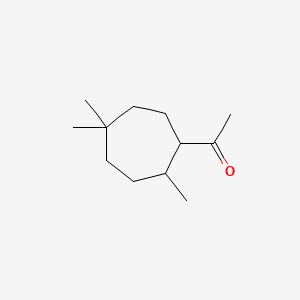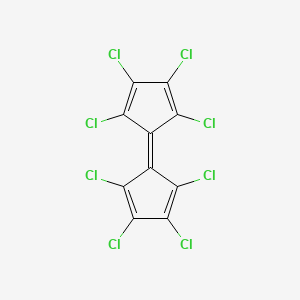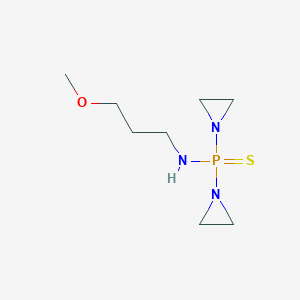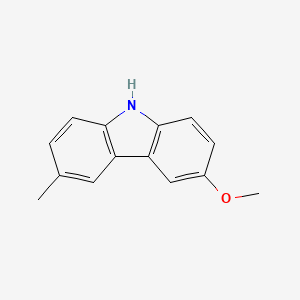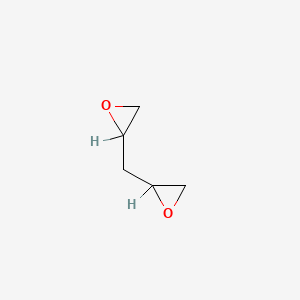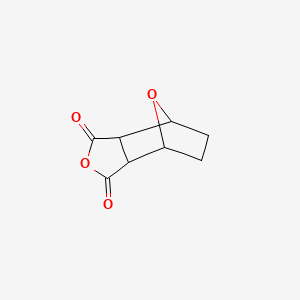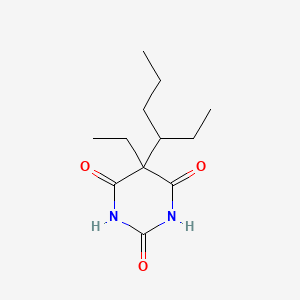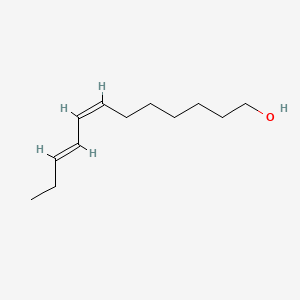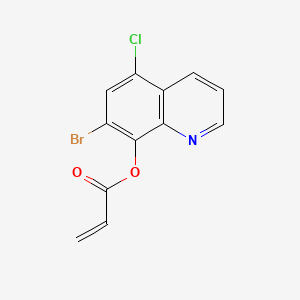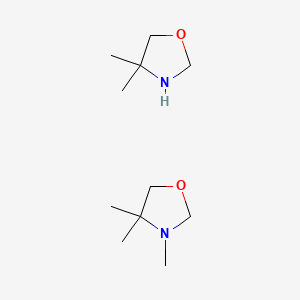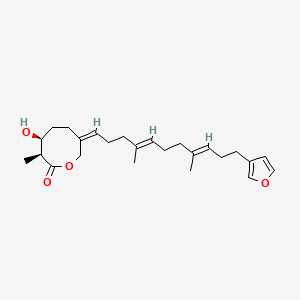
Astakolactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Applications De Recherche Scientifique
Synthesis and Structural Revision
- The first total synthesis of the proposed structure of astakolactin, a sesterterpene metabolite isolated from the marine sponge Cacospongia scalaris, was achieved. This synthesis involved key processes like Johnson–Claisen rearrangement and asymmetric Mukaiyama aldol reaction (Tonoi et al., 2014).
- A later study revised the originally proposed structure of astakolactin, leading to an asymmetric total synthesis of this new structure. This achievement was crucial in matching the spectroscopic data and specific rotation with the naturally occurring astakolactin (Tonoi et al., 2017).
Biological Activities and Applications
- Although not directly focused on astakolactin, research on astaxanthin, a carotenoid with similar structural characteristics, shows potential biological activities in both in vitro and in vivo models. These studies emphasize the influence of such compounds on metabolism in animals and humans, suggesting a broader implication for related compounds like astakolactin (Ambati et al., 2014).
Potential Therapeutic Applications
- Investigations into related compounds, such as astaxanthin, reveal its potential as a nutritional supplement, antioxidant, and anticancer agent. This might provide insights into the possible applications of astakolactin in similar areas, although direct studies on astakolactin are needed for confirmation (Higuera‐Ciapara et al., 2006).
Immunomodulatory Effects
- Related research on Asparagus racemosus, which contains compounds structurally similar to astakolactin, indicates immunomodulatory activities. These studies suggest potential applications for astakolactin in immunoadjuvant therapies or treatments (Gautam et al., 2009).
Propriétés
Nom du produit |
Astakolactin |
|---|---|
Formule moléculaire |
C25H36O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |
InChI |
InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |
Clé InChI |
VRWCUJQWBMHNBO-MJGZZVEBSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |
SMILES canonique |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Synonymes |
astakolactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)
